

# Toxicological profile of Cyanazine in mammalian systems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyanazine

Cat. No.: B135985

[Get Quote](#)

An In-depth Technical Guide to the Toxicological Profile of **Cyanazine** in Mammalian Systems

## Introduction

**Cyanazine** (2-{{4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl}amino}-2-methylpropanenitrile) is a triazine herbicide formerly used for the pre- and post-emergent control of annual grasses and broadleaf weeds, primarily in corn and cotton crops.<sup>[1][2]</sup> Due to concerns regarding its toxicological effects, its use has been restricted.<sup>[1]</sup> This document provides a comprehensive technical overview of the toxicological profile of **cyanazine** in mammalian systems, summarizing key findings on its absorption, distribution, metabolism, and excretion (ADME), as well as its acute, chronic, reproductive, developmental, genetic, and carcinogenic toxicities. It is intended for researchers, scientists, and professionals in drug development and toxicology.

## Absorption, Distribution, Metabolism, and Excretion (ADME)

**Cyanazine** is rapidly absorbed from the gastrointestinal tract in mammals such as rats, dogs, and cows.<sup>[1][3]</sup> Following oral administration, between 80% and 88% of the dose is eliminated within four days in rats and dogs.<sup>[3][4]</sup> In rats, elimination is split almost equally between urine and feces, while in dogs and cows, about half the dose is excreted in urine and a third in feces.<sup>[3]</sup> There is a tendency for **cyanazine** to accumulate to some degree in the brain, liver, kidneys, muscle, and fat.<sup>[1][5]</sup>

The metabolism of **cyanazine** involves two primary pathways: N-de-ethylation and conjugation with glutathione.[2][3] N-de-ethylation is a major degradation route; in one study with rats, 47% of the radiolabeled ethyl group was exhaled as carbon dioxide.[3][4] This metabolic process results in several metabolites, with seven identified in the urine and feces of rats.[2][3]



Figure 1: Cyanazine ADME Pathway

[Click to download full resolution via product page](#)

Figure 1: Generalized ADME pathway of **Cyanazine** in mammalian systems.

## Toxicological Profile

### Acute Toxicity

**Cyanazine** is classified as moderately toxic to mammals upon acute exposure.[\[1\]](#) Clinical signs of poisoning in animals include labored breathing, bloody saliva, inactivity, and depression of the central nervous system.[\[1\]](#) It is a mild eye irritant.[\[1\]\[3\]](#)

Table 1: Acute Toxicity of **Cyanazine** in Mammalian Species

| Species | Route  | LD50 Value      | Reference              |
|---------|--------|-----------------|------------------------|
| Rat     | Oral   | 182 - 334 mg/kg | <a href="#">[1][5]</a> |
| Mouse   | Oral   | 380 mg/kg       | <a href="#">[1][3]</a> |
| Rabbit  | Oral   | 141 mg/kg       | <a href="#">[1][3]</a> |
| Rat     | Dermal | >1200 mg/kg     | <a href="#">[1]</a>    |

| Rabbit | Dermal | >2000 mg/kg |[\[1\]](#) |

## Subchronic and Chronic Toxicity

Long-term feeding studies have been conducted in several mammalian species. The primary effects observed after chronic exposure include decreased body weight gain and increased liver weights.[\[1\]](#) In a 2-year study in Sprague-Dawley rats, the No-Observed-Adverse-Effect Level (NOAEL) was established based on hyperactivity in males and decreased body-weight gain in females.[\[3\]](#)

Table 2: NOAELs and LOAELs from Subchronic and Chronic **Cyanazine** Studies

| Species   | Duration     | NOAEL                   | LOAEL          | Key Effects at LOAEL                                                  | Reference |
|-----------|--------------|-------------------------|----------------|-----------------------------------------------------------------------|-----------|
| Rat       | 2-Year       | 0.2 mg/kg/day (females) | -              | Decreased body-weight gain                                            | [3]       |
| Rat (CFE) | 2-Year       | 0.6 mg/kg/day           | 1.25 mg/kg/day | Reduction in growth rate                                              | [4]       |
| Rat       | 3-Generation | 1.35 mg/kg/day          | 4.05 mg/kg/day | Reduced parental body weight gain, altered offspring organ weights    | [4]       |
| Mouse     | 2-Year       | 7.5 mg/kg/day           | 37.5 mg/kg/day | Increased female mortality, increased relative brain and liver weight | [4]       |
| Dog       | 2-Year       | 1.25 mg/kg/day          | -              | Not specified                                                         | [5]       |

| Dog | 1-Year | 0.7 mg/kg/day | 3.1 mg/kg/day | Not specified | [4] |

## Reproductive and Developmental Toxicity

**Cyanazine** is a known reproductive and developmental toxicant.[6] Studies in rats have shown that exposure can lead to decreased maternal body weight gain at doses of 30 mg/kg/day.[1] In rabbits, maternal toxicity and reduced fetal viability were observed at doses of 2 mg/kg/day.[1]

**Cyanazine** is also a potent teratogen, causing a range of birth defects in animal models over a wide dose range.[1][7] Observed malformations include:

- Ocular defects: Anophthalmia (absence of eyes) and microphthalmia (abnormally small eyes) in both rats and rabbits.[3][4][7]
- Diaphragmatic defects: Diaphragmatic hernias and incomplete diaphragm development in rats.[1][7]
- Cranial and skeletal defects: Cleft palate, dilated brain ventricles, domed cranium, and incomplete bone development.[1][4][7]

Birth defects have been observed in the offspring of pregnant rats at doses as low as 1 mg/kg/day.[1] The NOAEL for both maternal and developmental toxicity in rabbits was determined to be 1 mg/kg/day.[3]

Table 3: Reproductive and Developmental Toxicity Endpoints for **Cyanazine**

| Species              | Study Type                | NOAEL                  | LOAEL / Effect Level       | Observed Effects                        | Reference |
|----------------------|---------------------------|------------------------|----------------------------|-----------------------------------------|-----------|
| Rat                  | 2-Generation Reproduction | 3.8 mg/kg/day          | 11.2 mg/kg/day (lactation) | Decreased pup viability and body weight | [3]       |
| Rat (Fischer 344)    | Developmental             | <5 mg/kg/day           | 5 mg/kg/day                | Maternal and developmental toxicity     | [3]       |
| Rat (Sprague-Dawley) | Developmental             | 3 mg/kg/day (maternal) | 30 mg/kg/day               | Maternal body-weight reductions         | [3]       |

| Rabbit (New Zealand White) | Developmental | 1 mg/kg/day | 2 mg/kg/day | Maternal toxicity, decreased fetal viability, skeletal alterations | [3][4] |

## Genotoxicity

The evidence regarding the genotoxicity of **cyanazine** is equivocal.<sup>[3]</sup> Some sources state that **cyanazine** is not mutagenic.<sup>[1]</sup> However, other studies have shown that it can induce dose-related forward mutations in the mouse lymphoma L5178Y/TK cell gene mutation assay and cause unscheduled DNA synthesis in rat hepatocytes.<sup>[3][7]</sup> It did not produce mutations in hamster ovary cells or human lymphocytes.<sup>[7]</sup> The Food Safety Commission of Japan concluded that **cyanazine** has no genotoxicity relevant to human health.<sup>[8]</sup>

## Carcinogenicity

The carcinogenic potential of **cyanazine** is complex. Studies in mice showed no evidence of cancer up to the maximum tested dose of 50 mg/kg/day.<sup>[1]</sup> In contrast, studies in female Sprague-Dawley rats revealed a significant increase in malignant mammary gland tumors (adenocarcinomas and carcinosarcomas) at dietary concentrations of 5, 25, and 50 ppm.<sup>[7][9]</sup> This effect is believed to be specific to the Sprague-Dawley rat strain and mediated by a non-genotoxic, neuroendocrine mechanism involving prolactin, which is considered to have low relevance for human risk assessment.<sup>[9][10]</sup> The U.S. EPA has classified **cyanazine** in Group C as a "possible human carcinogen."<sup>[10]</sup>

## Mechanisms of Toxicity

The primary mechanism of concern for chronic toxicity in mammals is neuroendocrine disruption.<sup>[10]</sup> This is particularly relevant to the induction of mammary tumors observed in female Sprague-Dawley rats. The proposed pathway suggests that triazine herbicides, including **cyanazine**, disrupt the hypothalamic control of pituitary function. This leads to increased prolactin secretion from the pituitary gland, which in turn stimulates mammary gland cell proliferation and tumor development. This mechanism is considered a key non-cancer endpoint of concern.<sup>[9][10]</sup>



Figure 2: Proposed Neuroendocrine Pathway for Cyanazine-Induced Mammary Tumors

[Click to download full resolution via product page](#)

Figure 2: Proposed pathway for mammary tumor induction in rats by **Cyanazine**.

## Experimental Protocols

Detailed methodologies are crucial for the interpretation of toxicological data. Below is a generalized protocol for a key study type used to evaluate **cyanazine**.

## Chronic Toxicity/Carcinogenicity Bioassay in Rats

This protocol is a synthesized representation based on descriptions of 2-year feeding studies.  
[3][4][9]

- Objective: To assess the chronic toxicity and potential carcinogenicity of **cyanazine** following long-term dietary administration to rats.
- Test System: Sprague-Dawley or Fischer 344 rats, typically starting with 50-60 animals per sex per dose group.
- Administration Route: Oral, via incorporation into the diet.
- Dose Levels: A minimum of three dose levels plus a concurrent control group. For **cyanazine**, studies have used dietary concentrations ranging from 1 to 50 ppm (mg/kg of feed).[3][9]
- Duration: 24 months (2 years).
- Observations and Endpoints:
  - Clinical Observations: Daily checks for signs of toxicity and mortality.
  - Body Weight and Food Consumption: Measured weekly for the first 13 weeks, then monthly thereafter.
  - Ophthalmology: Examinations performed prior to the study and at termination.
  - Clinical Pathology: Hematology and clinical chemistry parameters evaluated at 6, 12, 18, and 24 months from a subset of animals.
  - Gross Pathology: Full necropsy performed on all animals.
  - Histopathology: Comprehensive microscopic examination of a full range of tissues from all control and high-dose animals. Target organs are examined in lower-dose groups.



Figure 3: Workflow for a 2-Year Rodent Bioassay

[Click to download full resolution via product page](#)

Figure 3: Generalized workflow for a chronic toxicity and carcinogenicity study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EXTOXNET PIP - CYANAZINE [extoxnet.orst.edu]
- 2. Cyanazine - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. deq.mt.gov [deq.mt.gov]
- 5. ccme.ca [ccme.ca]
- 6. Cyanazine [sitem.herts.ac.uk]
- 7. ewg.org [ewg.org]
- 8. fsc.go.jp [fsc.go.jp]
- 9. Chronic toxicity and oncogenicity bioassay in rats with the chloro-s-triazine herbicide cyanazine. | Semantic Scholar [semanticscholar.org]
- 10. health.state.mn.us [health.state.mn.us]
- To cite this document: BenchChem. [Toxicological profile of Cyanazine in mammalian systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135985#toxicological-profile-of-cyanazine-in-mammalian-systems>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)